

An In-depth Technical Guide to the Physical Characteristics of 3-(Cyclohexylamino)propanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Cyclohexylamino)propanenitrile

Cat. No.: B1582428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **3-(Cyclohexylamino)propanenitrile** (CAS No. 702-03-4), a versatile intermediate with potential applications in pharmaceutical synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into its properties and the methodologies for their accurate determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to uphold the highest standards of scientific integrity and empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of 3-(Cyclohexylamino)propanenitrile in Synthetic Chemistry

3-(Cyclohexylamino)propanenitrile is a bifunctional molecule incorporating a secondary amine and a nitrile group. This unique combination of reactive centers makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing

heterocyclic compounds, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs). The cyclohexyl moiety provides lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. The propanenitrile substructure offers a flexible three-carbon linker and a versatile nitrile group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. One noted potential application for this compound is in the production of agents with hypotensive activity[1].

Understanding the fundamental physical characteristics of this compound is paramount for its effective use in a laboratory or process chemistry setting. Accurate data on properties such as melting point, boiling point, and solubility are critical for designing reaction conditions, purification strategies, and formulation protocols. This guide provides a detailed examination of these properties and the analytical techniques employed for their determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of successful and reproducible research. These parameters dictate handling, storage, reaction setup, and purification methodologies.

Structural and General Properties

The fundamental identifiers and properties of **3-(Cyclohexylamino)propanenitrile** are summarized in the table below.

Property	Value	Source(s)
Chemical Name	3-(Cyclohexylamino)propanenitrile	[1][2]
CAS Number	702-03-4	[2][3][4][5]
Molecular Formula	C ₉ H ₁₆ N ₂	[2][4][5][6]
Molecular Weight	152.24 g/mol	[2][4][6]
Appearance	Clear Liquid	[5]
Purity	>90% to 98.0% (supplier dependent)	[3][5]
SMILES	<chem>N#CCCNC1CCCCC1</chem>	[4][6]
InChI Key	OLUJYRYCQHJDKJ-UHFFFAOYSA-N	[5][6]

Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability and the conditions under which it can be processed.

Property	Value	Source(s)
Melting Point	122 °C	[1]
Boiling Point	122-124 °C at 4 mmHg	[1]
Density	0.94 g/cm ³	[1]

Expert Insight: The reported melting point of 122 °C, while from a chemical supplier, should be approached with a degree of caution, as the compound is also described as a liquid at room temperature[5]. It is possible this value represents a measurement under specific, non-standard conditions or could be an error. The boiling point is provided at reduced pressure, which is a common and necessary practice for high-boiling amines to prevent thermal

decomposition at atmospheric pressure. The relatively high boiling point is expected due to the molecular weight and the presence of a hydrogen-bonding amine group.

The precise determination of thermal properties is crucial for process safety and optimization. The following are standard, self-validating methodologies.

Differential Scanning Calorimetry (DSC) for Melting Point Determination:

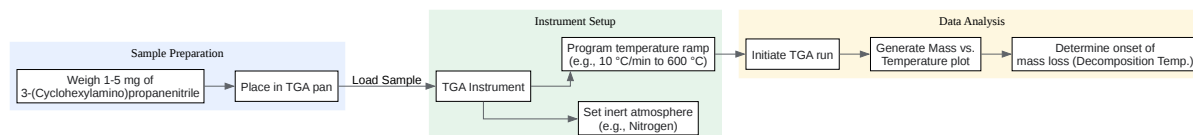
DSC is a highly sensitive technique used to measure the difference in heat flow between a sample and a reference as a function of temperature[7][8][9]. This allows for the accurate determination of melting points, as well as other thermal events like glass transitions and crystallization[10][11].

- **Principle of Causality:** By subjecting the sample to a controlled temperature program, the endothermic process of melting is observed as a distinct peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The choice of a slow heating rate (e.g., 1-10 °C/min) is critical to ensure thermal equilibrium and obtain a sharp, well-defined melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability:

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[12][13][14][15]. This technique is invaluable for determining the thermal stability of a compound and identifying decomposition temperatures[16].

- **Principle of Causality:** A continuous loss of mass with increasing temperature indicates decomposition. The onset temperature of this mass loss is a critical parameter for defining the upper-temperature limit for handling and processing of **3-(Cyclohexylamino)propanenitrile**. Running the analysis under an inert atmosphere (e.g., nitrogen) is crucial to isolate thermal decomposition from oxidative processes.



[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Stability Assessment using TGA.

Solubility Profile

The solubility of **3-(Cyclohexylamino)propanenitrile** in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative data is not readily available in the literature, a qualitative assessment can be inferred from its structure.

- **Polar Protic Solvents** (e.g., water, methanol, ethanol): The presence of the amine group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the nonpolar cyclohexyl ring will limit its aqueous solubility.
- **Polar Aprotic Solvents** (e.g., acetonitrile, DMSO, DMF): Good solubility is expected in these solvents due to dipole-dipole interactions with the nitrile and amine groups.
- **Nonpolar Solvents** (e.g., hexanes, toluene): The significant nonpolar character of the cyclohexyl group suggests that it will be soluble in many nonpolar organic solvents.

Expert Insight: For synthetic applications, solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane are likely to be good choices for dissolving **3-**

(Cyclohexylamino)propanenitrile and its reaction partners. For purification by chromatography, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) would likely provide good separation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. While experimentally determined spectra for **3-(Cyclohexylamino)propanenitrile** are not widely published, predictive models and data from analogous structures can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

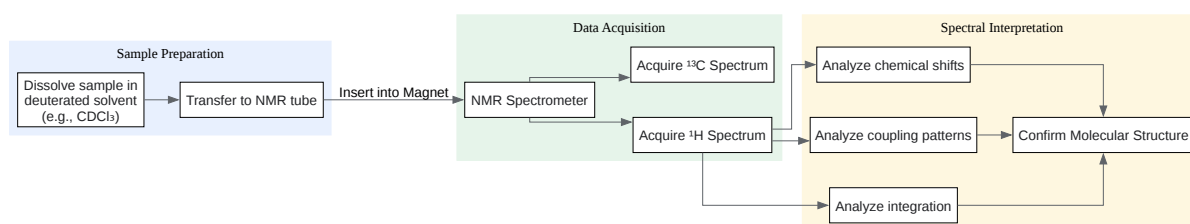
Predicted ^1H NMR Spectrum:

- **Cyclohexyl Protons:** A complex series of multiplets is expected in the range of δ 1.0-2.0 ppm, corresponding to the methylene protons of the cyclohexyl ring. The proton on the carbon attached to the nitrogen (the methine proton) will likely appear as a multiplet further downfield, around δ 2.5-3.0 ppm.
- **Propyl Protons:** The two methylene groups of the propanenitrile chain will appear as triplets. The methylene group adjacent to the nitrile (C2) is expected around δ 2.5 ppm, while the methylene group adjacent to the amine (C3) will be slightly more downfield, around δ 2.8-3.0 ppm.
- **Amine Proton:** A broad singlet corresponding to the N-H proton is expected, the chemical shift of which will be concentration and solvent dependent but typically falls in the range of δ 1.0-4.0 ppm.

Predicted ^{13}C NMR Spectrum:

- **Nitrile Carbon:** A characteristic peak for the nitrile carbon is expected around δ 118-122 ppm.
- **Cyclohexyl Carbons:** The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between δ 25-55 ppm. The carbon attached to the nitrogen will be the most downfield of this group.

- Propyl Carbons: The methylene carbon adjacent to the nitrile group (C2) will be in the range of δ 15-25 ppm, while the methylene carbon adjacent to the amine (C3) will be further downfield, around δ 40-50 ppm.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(CYCLOHEXYLAMINO)PROPIONITRILE | 702-03-4 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 702-03-4|3-(Cyclohexylamino)propanenitrile|BLD Pharm [bldpharm.com]
- 5. 3-(Cyclohexylamino)propionitrile | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - 3-(cyclohexylamino)propanenitrile (C9H16N2) [pubchemlite.lcsb.uni.lu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. rroj.com [rroj.com]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tainstruments.com [tainstruments.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of 3-(Cyclohexylamino)propanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582428#3-cyclohexylamino-propanenitrile-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com